2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2OS/c17-11-7-5-10(6-8-11)14-9-22-16(19-14)20-15(21)12-3-1-2-4-13(12)18/h1-9H,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOGAMOTTBCNRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Protocol
- Reactants :
- α-Chloro ketone: 4-Chlorophenylglyoxal hydrate (1.0 equiv).
- Thiourea (1.2 equiv).
- Conditions :
- Solvent: Ethanol (anhydrous).
- Temperature: Reflux (78°C).
- Time: 6–8 hours.
- Workup :
- Cool to 0°C, filter precipitate, wash with cold ethanol.
- Yield: 72–85%.
Mechanistic Insights
- Step 1 : Nucleophilic attack of thiourea on α-chloro ketone.
- Step 2 : Cyclization with elimination of HCl and water.
Amidation of 4-(4-Chlorophenyl)-1,3-Thiazol-2-Amine
Coupling the thiazole amine with 2-chlorobenzoyl chloride completes the synthesis.
Standard Procedure
- Reactants :
- 4-(4-Chlorophenyl)-1,3-thiazol-2-amine (1.0 equiv).
- 2-Chlorobenzoyl chloride (1.1 equiv).
- Base: Triethylamine (2.0 equiv).
- Conditions :
- Solvent: Dichloromethane (DCM).
- Temperature: 0°C → room temperature (RT).
- Time: 12 hours.
- Workup :
Optimization Strategies
| Parameter | Effect on Yield | Optimal Value |
|---|---|---|
| Solvent | DCM > THF | DCM |
| Base | Et₃N > Pyridine | Et₃N (2.0 eq) |
| Temperature | RT > 0°C | 0°C → RT |
Alternative Synthetic Routes
Ullmann-Type Coupling (Patent WO2014132270A3 Insights)
One-Pot Tandem Synthesis
- Combines Hantzsch cyclization and amidation in situ:
Characterization and Quality Control
Spectral Data
Purity Assessment
- HPLC : >98% purity (C18 column, MeCN/H₂O 70:30).
- Melting Point : 189–191°C.
Industrial-Scale Considerations
Cost-Efficiency Analysis
| Method | Cost (USD/kg) | E-Factor |
|---|---|---|
| Hantzsch + Amidation | 420 | 8.2 |
| Ullmann Coupling | 580 | 12.7 |
Environmental Impact Mitigation
- Solvent Recycling : Ethanol recovery via distillation (85% efficiency).
- Waste Streams : Neutralization of HCl by-products with CaCO₃.
Challenges and Troubleshooting
Common Issues
- Low Amidation Yield : Often due to moisture; use molecular sieves.
- Thiazole Ring Oxidation : Perform reactions under N₂ atmosphere.
Scalability Limits
- Batch size >10 kg leads to exothermicity risks; controlled addition of acid chloride required.
Emerging Methodologies
Photoredox Catalysis
Enzymatic Amidation
- Enzyme : Candida antarctica lipase B.
- Solvent : tert-Butanol.
- Yield : 50% (needs optimization).
Chemical Reactions Analysis
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets within cells. The compound can inhibit the activity of enzymes involved in essential cellular processes, such as DNA replication and protein synthesis. The thiazole ring plays a crucial role in binding to the active site of these enzymes, thereby blocking their function and leading to cell death . Additionally, the compound can induce oxidative stress within cells, further contributing to its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Key Observations :
Key Observations :
Key Observations :
- The aminoethyl derivative () shows exceptional antiparasitic activity, likely due to enhanced cellular uptake via protonated amines .
- EMAC2062 ’s dual HIV-1 inhibition underscores the importance of methoxy and bromine groups for RT binding .
Physicochemical and Stability Comparisons
Biological Activity
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Formula
- Molecular Formula : C15H12ClN2OS
- Molecular Weight : 304.78 g/mol
Structural Features
The compound features a thiazole ring, a chlorophenyl group, and an amide functional group. These structural components contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly through interference with the MAPK/ERK signaling pathway.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties against various bacterial strains, suggesting a mechanism involving disruption of bacterial cell wall synthesis or function.
Antitumor Activity
Research has indicated that thiazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Similar Thiazole Derivative | HT29 (colon cancer) | 1.61 ± 1.92 |
Antimicrobial Activity
The antimicrobial efficacy of thiazole derivatives has also been noted:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL | |
| Similar Thiazole Derivative | Escherichia coli | 16 µg/mL |
Case Study 1: Anticancer Properties
A study investigating a series of thiazole derivatives found that compounds with similar structural motifs to this compound exhibited significant growth inhibition in various cancer cell lines. The study highlighted the importance of substituents on the phenyl ring for enhancing anticancer activity.
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The results indicated that compounds like this compound demonstrated promising activity against multi-drug resistant strains, suggesting its potential as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of thiazole derivatives. Specifically:
- Chlorine Substituents : Increase lipophilicity and improve binding affinity to target enzymes.
- Thiazole Ring : Essential for maintaining biological activity due to its role in molecular interactions.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Thiazole synthesis | H₂O/EtOH, 80°C, 12h | 65-70 | 90% |
| Amide coupling | DCM, DCC, DMAP, RT, 24h | 75-80 | 95% |
Which analytical techniques are critical for confirming the structure and purity of this compound during synthesis?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for chlorophenyl groups; thiazole C=S signal at ~165 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 375.03 for C₁₆H₁₀Cl₂N₂OS) .
- HPLC : Reverse-phase C18 column (ACN/water gradient) to assess purity (>98% for biological assays) .
What initial biological screening approaches are recommended to assess its potential therapeutic applications?
Methodological Answer:
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR2) using fluorescence-based ADP-Glo™ kits at 1–100 µM concentrations .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination over 48–72h .
- Antimicrobial activity : Broth microdilution against S. aureus and E. coli (MIC values reported as ≤25 µg/mL for potent derivatives) .
Advanced Research Questions
How do structural modifications (e.g., chloro vs. methoxy substituents) influence its bioactivity and binding interactions?
Methodological Answer:
- Substituent effects : Replace the 4-chlorophenyl group with methoxy or hydroxyl groups to alter electronic properties (Hammett σ values: Cl = +0.23, OMe = -0.27). Methoxy derivatives show improved solubility but reduced kinase inhibition (e.g., IC₅₀ increases from 0.8 µM to 5.2 µM in EGFR) .
- Binding affinity : Molecular dynamics simulations reveal that chloro groups enhance hydrophobic interactions in ATP-binding pockets, while methoxy groups disrupt π-π stacking .
Q. Table 2: Substituent Impact on Bioactivity
| Substituent | EGFR IC₅₀ (µM) | LogP | Solubility (µg/mL) |
|---|---|---|---|
| 4-Cl | 0.8 | 3.2 | 12 |
| 4-OMe | 5.2 | 2.1 | 45 |
| 4-OH | >10 | 1.8 | 62 |
What computational methods (e.g., molecular docking) can elucidate its interaction mechanisms with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in EGFR (PDB: 1M17). Key interactions include hydrogen bonding between the benzamide carbonyl and Met793, and chloro-phenyl stacking with Phe723 .
- QSAR studies : Develop 2D/3D-QSAR models using CoMFA/CoMSIA to correlate substituent electronegativity with anticancer activity (r² > 0.85 for training sets) .
How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
Methodological Answer:
- Assay standardization : Replicate experiments under controlled O₂ levels (5% CO₂ vs. normoxia) to account for hypoxia-induced resistance .
- Orthogonal validation : Combine MTT with clonogenic assays or flow cytometry (Annexin V/PI staining) to confirm apoptosis vs. necrosis .
- Proteomic profiling : Use LC-MS/MS to identify differential expression of drug-efflux proteins (e.g., P-gp overexpression in resistant lines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
